N-Desethyl-E-Clomiphene Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

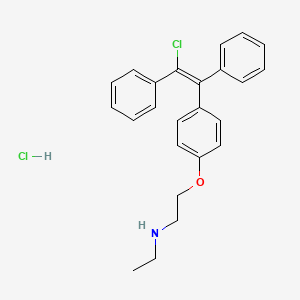

N-Desethyl-E-Clomiphene Hydrochloride is a metabolite of clomiphene, a selective estrogen receptor modulator (SERM) primarily used in the treatment of female infertility to induce ovulation This compound is a derivative of clomiphene, where the ethyl group has been removed from the nitrogen atom, resulting in the N-desethyl form

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Desethyl-E-Clomiphene Hydrochloride typically involves the desethylation of clomiphene. This can be achieved through various chemical reactions, including:

Oxidative Desethylation: Using oxidizing agents such as potassium permanganate or chromium trioxide.

Hydrolytic Desethylation: Employing acidic or basic hydrolysis conditions to remove the ethyl group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Reaction Optimization: Fine-tuning reaction parameters such as temperature, pH, and reaction time.

Purification: Utilizing techniques like recrystallization, chromatography, and distillation to obtain the pure compound.

Análisis De Reacciones Químicas

Types of Reactions

N-Desethyl-E-Clomiphene Hydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to N-oxide derivatives using oxidizing agents.

Reduction: Reduction of the double bond to form saturated derivatives.

Substitution: Halogenation or alkylation at specific positions on the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens (chlorine, bromine), alkyl halides.

Major Products

N-Oxides: Formed through oxidation.

Saturated Derivatives: Resulting from reduction.

Halogenated Compounds: Produced via substitution reactions.

Aplicaciones Científicas De Investigación

N-Desethyl-E-Clomiphene Hydrochloride has a wide range of applications in scientific research, including:

Mecanismo De Acción

N-Desethyl-E-Clomiphene Hydrochloride exerts its effects by interacting with estrogen receptors. It can act as both an estrogen agonist and antagonist, depending on the target tissue. The compound binds to estrogen receptors, modulating the transcription of estrogen-responsive genes. This interaction can lead to the stimulation or inhibition of various physiological processes, including ovulation and hormonal regulation .

Comparación Con Compuestos Similares

N-Desethyl-E-Clomiphene Hydrochloride is similar to other clomiphene metabolites, such as:

N,N-Didesethyl-Clomiphene: Another metabolite with two ethyl groups removed.

4-Hydroxy-Clomiphene: A hydroxylated derivative of clomiphene.

Tamoxifen: A clinically important SERM with similar estrogen receptor modulating properties.

Uniqueness

This compound is unique due to its specific desethylation, which alters its pharmacokinetic and pharmacodynamic properties compared to its parent compound, clomiphene, and other metabolites. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Actividad Biológica

N-Desethyl-E-Clomiphene Hydrochloride is a significant metabolite of clomiphene citrate, a compound widely used in the treatment of female infertility due to its role as a selective estrogen receptor modulator (SERM). This article delves into the biological activity of N-Desethyl-E-Clomiphene, examining its pharmacological effects, metabolic pathways, and clinical implications.

Overview of Clomiphene and Its Metabolites

Clomiphene is primarily utilized to induce ovulation in women with anovulatory infertility. It acts by binding to estrogen receptors in the hypothalamus, leading to increased secretion of gonadotropins (LH and FSH) from the pituitary gland, which promotes ovarian follicle development and ovulation. The compound exists in two isomeric forms: the trans (E) isomer and the cis (Z) isomer. The E isomer is predominantly responsible for the anti-estrogenic effects, while the Z isomer exhibits estrogenic properties .

Metabolism of Clomiphene

Clomiphene undergoes extensive hepatic metabolism, resulting in several active metabolites, including N-Desethyl-E-Clomiphene. This metabolite retains some biological activity and contributes to the overall pharmacological profile of clomiphene. Studies have shown that N-Desethyl-E-Clomiphene can influence estrogen receptor signaling pathways, albeit with different potency compared to its parent compound .

Estrogen Receptor Modulation

N-Desethyl-E-Clomiphene acts as a selective modulator of estrogen receptors. It exhibits both agonistic and antagonistic properties depending on the tissue context:

- In ovarian tissue : It functions primarily as an antagonist, inhibiting estrogen feedback mechanisms that would otherwise suppress gonadotropin release.

- In endometrial tissue : It may act as an agonist, promoting cell proliferation under certain conditions.

This dual action is crucial for its role in fertility treatments, where it enhances ovulatory response while minimizing adverse effects on uterine lining integrity .

Pharmacokinetics

The pharmacokinetics of N-Desethyl-E-Clomiphene indicate that it has a longer half-life than clomiphene itself, which may contribute to prolonged biological effects. Plasma concentration studies reveal that levels of N-Desethyl-E-Clomiphene can remain significant even after cessation of clomiphene treatment, indicating potential cumulative effects on ovulation induction .

Efficacy in Ovulation Induction

Clinical studies have demonstrated that patients with varying CYP2D6 genotypes exhibit different responses to clomiphene therapy, impacting the effectiveness of N-Desethyl-E-Clomiphene. For instance, individuals with certain genetic polymorphisms may metabolize clomiphene differently, leading to altered concentrations of its metabolites and influencing treatment outcomes .

Case Studies

- Case Study 1 : A cohort study involving 22 infertile women showed that those treated with clomiphene had varying plasma concentrations of N-Desethyl-E-Clomiphene, correlating with their ovulatory response. Patients who had higher levels of this metabolite were more likely to achieve successful ovulation compared to those with lower levels .

- Case Study 2 : Another study focused on non-responders to standard clomiphene therapy found that adjusting dosages based on metabolite levels improved ovulatory rates significantly, suggesting a personalized approach could enhance treatment efficacy .

Research Findings

Recent research has highlighted several key findings regarding N-Desethyl-E-Clomiphene:

Propiedades

IUPAC Name |

2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N-ethylethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24ClNO.ClH/c1-2-26-17-18-27-22-15-13-20(14-16-22)23(19-9-5-3-6-10-19)24(25)21-11-7-4-8-12-21;/h3-16,26H,2,17-18H2,1H3;1H/b24-23+; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYRIDNBWUGYGDO-XMXXDQCKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNCCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.